molecular formula C21H22O5 B10844721 5-deoxyabyssinin II

5-deoxyabyssinin II

Cat. No.: B10844721
M. Wt: 354.4 g/mol
InChI Key: GZTDFKLABHOHBU-SFHVURJKSA-N
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Description

5-deoxyabyssinin II is a flavanone compound isolated from the stem bark of Erythrina abyssinica, a plant known for its medicinal properties. This compound has shown significant antiplasmodial activity, making it a potential candidate for anti-malarial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-deoxyabyssinin II involves the extraction of the stem bark of Erythrina abyssinica using methanol. The methanol extract is then subjected to bioassay-guided fractionation to isolate the active compound

Chemical Reactions Analysis

Types of Reactions

5-deoxyabyssinin II undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

5-deoxyabyssinin II has been extensively studied for its antiplasmodial activity. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria

Mechanism of Action

The mechanism of action of 5-deoxyabyssinin II involves the inhibition of key enzymes and pathways in the Plasmodium falciparum parasite. This compound targets the parasite’s metabolic pathways, disrupting its ability to reproduce and survive . The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-deoxyabyssinin II is unique due to its specific chemical structure, which includes a prenylated flavanone backbone. This structure is responsible for its potent antiplasmodial activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3/t18-/m0/s1

InChI Key

GZTDFKLABHOHBU-SFHVURJKSA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C

Origin of Product

United States

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